3-(4-phenylpiperazin-1-yl)propanoic acid
CAS No.: 124078-87-1
Cat. No.: VC21286081
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124078-87-1 |
|---|---|
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 3-(4-phenylpiperazin-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C13H18N2O2/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) |
| Standard InChI Key | JUXGOBSASOVDKO-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCC(=O)O)C2=CC=CC=C2 |
| Canonical SMILES | C1CN(CCN1CCC(=O)O)C2=CC=CC=C2 |
Introduction
3-(4-phenylpiperazin-1-yl)propanoic acid is a compound belonging to the class of piperazine derivatives, which are renowned for their diverse pharmacological activities. This compound features a propanoic acid moiety linked to a 4-phenylpiperazine unit, making it structurally interesting for various biological applications. It is primarily studied for its potential in medicinal chemistry, particularly in the development of therapeutics targeting neurological disorders and other conditions.
Synthesis Methods
The synthesis of 3-(4-phenylpiperazin-1-yl)propanoic acid typically involves several steps, often starting with the reaction of 4-phenylpiperazine and an appropriate propanoic acid derivative in solvents such as ethanol or acetonitrile under reflux conditions. The reaction progress is monitored using thin-layer chromatography, and purification is achieved through crystallization or chromatography.
Potential Applications
This compound is of interest in medicinal chemistry due to its potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions can lead to modulation of synaptic transmission, making it a candidate for therapeutic applications in psychiatric disorders. Derivatives may exhibit affinity for various receptor subtypes, influencing their pharmacological profiles.
Analytical Techniques
Relevant analytical techniques for assessing the purity and structure of 3-(4-phenylpiperazin-1-yl)propanoic acid include nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Chemical Reactions
The compound can undergo various chemical reactions, such as amidation, by treating the carboxylic acid with an amine in the presence of coupling agents like N,N'-carbonyldiimidazole, leading to enhanced biological activity.
Comparison with Related Compounds
While 3-(4-phenylpiperazin-1-yl)propanoic acid is specifically focused on neurological applications, other piperazine derivatives are explored for different therapeutic uses, such as anticonvulsants . The hydrochloride salt of this compound is also studied for its potential in neuropharmacology.
Research Findings
Research on 3-(4-phenylpiperazin-1-yl)propanoic acid highlights its potential in drug development, particularly in targeting neurotransmitter pathways. Its derivatives may show affinity for serotonin and dopamine receptors, suggesting applications in treating psychiatric disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume